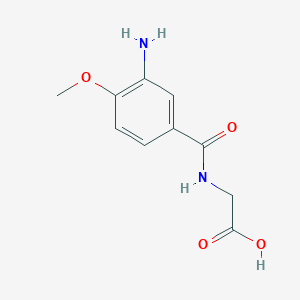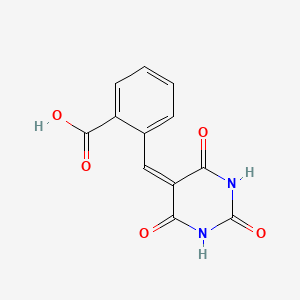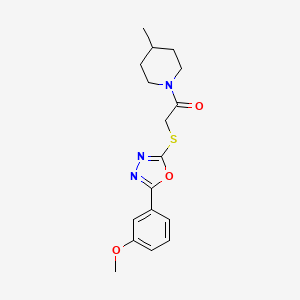![molecular formula C22H19FN4O3 B2492632 N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941907-00-2](/img/structure/B2492632.png)
N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide involves complex reactions and intermediates. For example, Sunder and Maleraju (2013) described the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, showcasing the intricate steps required for such compounds, which may include various substitution reactions, ring closures, and the use of specific catalysts or reagents to achieve the desired molecular structure (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by complex ring systems and functional groups that influence their reactivity and interaction with biological targets. Chkirate et al. (2019) demonstrated the importance of the molecular structure in the activity of compounds, where specific structural features, such as the presence of pyrazole-acetamide derivatives, significantly affect their biological activities (Chkirate et al., 2019).
Chemical Reactions and Properties
Compounds with structures similar to this compound are involved in various chemical reactions, indicating a range of chemical properties. For instance, Kunitomo et al. (2014) explored the chemical reactivity and potential biological activity of pyridazinone-based compounds, shedding light on the types of chemical reactions such compounds can undergo and their potential applications (Kunitomo et al., 2014).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and molecular weight, are crucial for their application in various fields. The synthesis and structural characterization often provide insights into these properties, as seen in the work by Narayana et al. (2016), who explored different molecular conformations and their implications for physical properties (Narayana et al., 2016).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Applications
Chemical compounds with complex structures, such as "N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide," often play a pivotal role in the development of pharmaceuticals and materials science. The synthesis of related compounds, including pyrazoles and pyrimidines, has been extensively studied for their potential in creating novel therapeutic agents. For example, Dar and Shamsuzzaman (2015) highlighted the importance of pyrazole moieties in medicinal chemistry, noting their presence in biologically active compounds with anticancer, analgesic, anti-inflammatory, and antiviral properties (Dar & Shamsuzzaman, 2015).
Biological Effects and Toxicology
The biological effects and toxicology of acetamide derivatives, a class related to the specified compound through the acetamide functional group, have been reviewed by Kennedy (2001). This work provides insights into the biological consequences of exposure to such chemicals, which could be relevant for understanding the safety profile of novel compounds (Kennedy, 2001).
Advanced Oxidation Processes
In the context of environmental science, compounds like the specified acetamide derivative might be of interest for their potential degradation products and environmental impact. Qutob et al. (2022) discussed advanced oxidation processes for treating compounds in aqueous media, which could be applicable for managing waste or by-products related to the synthesis and use of complex chemical compounds (Qutob et al., 2022).
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-14-3-6-16(11-18(14)23)24-21(28)13-26-9-10-27-20(22(26)29)12-19(25-27)15-4-7-17(30-2)8-5-15/h3-11,19-20,25H,12-13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFJVDVDRSNZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(C2=O)CC(N3)C4=CC=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2492551.png)
![[Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2492552.png)
![6-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2492555.png)
![3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2492557.png)



![6-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492563.png)
![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2492565.png)


